Cas no 939158-06-2 (3,4,5,6-tetrachloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-2-carboxamide)
3,4,5,6-tetrachloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 939158-06-2
- 3,4,5,6-tetrachloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-2-carboxamide
- Z27987061
- AKOS002518635
- EN300-26606639
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- Inchi: 1S/C15H10Cl4N2O3/c16-10-11(17)13(21-14(19)12(10)18)15(22)20-7-2-3-8-9(6-7)24-5-1-4-23-8/h2-3,6H,1,4-5H2,(H,20,22)
- InChI Key: JLZQAXALNQXGKF-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=C(N=C1C(NC1C=CC2=C(C=1)OCCCO2)=O)Cl)Cl)Cl
Computed Properties
- Exact Mass: 407.941603g/mol
- Monoisotopic Mass: 405.944553g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 458
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 60.4Ų
3,4,5,6-tetrachloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26606639-0.05g |
3,4,5,6-tetrachloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-2-carboxamide |
939158-06-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
3,4,5,6-tetrachloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-2-carboxamide Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 3,4,5,6-tetrachloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-2-carboxamide
Introduction to 3,4,5,6-tetrachloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-2-carboxamide (CAS No. 939158-06-2) and Its Applications in Modern Chemical Biology
The compound 3,4,5,6-tetrachloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-2-carboxamide, identified by the CAS number 939158-06-2, represents a significant advancement in the field of chemical biology and pharmaceutical research. This intricate molecular structure combines a pyridine core with a tetrachlorinated benzodioxepine moiety, creating a versatile scaffold for further derivatization and functionalization. The unique combination of chlorine substituents and the benzodioxepine ring system imparts distinct electronic and steric properties, making this compound a valuable candidate for exploring novel therapeutic pathways.
Recent studies have highlighted the potential of 3,4,5,6-tetrachloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-2-carboxamide in modulating biological processes at the molecular level. The benzodioxepine moiety is particularly noteworthy for its structural similarity to certain bioactive natural products, which has sparked interest in its pharmacological properties. Researchers have been investigating its interactions with various biological targets, including enzymes and receptors implicated in inflammation and neurodegenerative diseases. The presence of multiple chlorine atoms enhances the compound's reactivity, enabling the synthesis of analogs with tailored biological activities.
In the realm of drug discovery, the tetrachloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-2-carboxamide scaffold has been employed to develop novel inhibitors targeting key metabolic pathways. For instance, preliminary in vitro assays suggest that this compound exhibits inhibitory effects on certain kinases involved in cancer progression. The chlorine atoms facilitate hydrogen bonding and hydrophobic interactions with protein binding pockets, improving binding affinity and selectivity. Such findings underscore the importance of structural optimization in enhancing drug-like properties.
The benzodioxepine ring system is known for its ability to cross-link with biological macromolecules through hydrogen bonding and π-stacking interactions. This feature has been leveraged in designing probes for studying protein-protein interactions and enzyme mechanisms. In one notable study, researchers utilized derivatives of 3,4,5,6-tetrachloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-2-carboxamide to develop fluorescent sensors for detecting specific enzymatic activities. The high sensitivity and selectivity of these sensors have opened new avenues for biochemical analysis.
From a synthetic chemistry perspective, the 939158-06-2 compound serves as a versatile building block for constructing more complex molecules. The tetrachloropyridine core provides multiple sites for functional group transformations, allowing chemists to introduce diverse substituents while maintaining the core pharmacophore. This flexibility has enabled the rapid development of libraries of compounds for high-throughput screening (HTS) campaigns. Such libraries are instrumental in identifying lead compounds with promising pharmacological profiles.
The integration of computational methods into drug discovery has further enhanced the utility of 3,4,5,6-tetrachloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-2-carboxamide. Molecular docking simulations have been used to predict binding affinities and optimize molecular orientation within target proteins. These predictions guide experimental efforts by highlighting key interactions that can be modified to improve potency and reduce off-target effects. The computational approach complements traditional experimental methods by providing rapid insights into molecular recognition processes.
In conclusion,3,4,5,6-tetrachloro-N-(3,4-dihydro-2H-1,5-benzodioxepin--7--yl)pyridine--2--carboxamide (CAS No.--939158--06--2) represents a promising candidate for further exploration in chemical biology and pharmaceutical research。 Its unique structural features, coupled with recent advancements in synthetic and computational chemistry, make it an invaluable tool for developing novel therapeutics。 As research continues to uncover new biological targets and mechanisms, this compound is poised to play a pivotal role in shaping the future of drug discovery。
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